1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol is a complex organic compound that combines a benzyloxy group, a cyclohexyl ring, and an imidazoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol typically involves multi-step organic reactions. One common approach starts with the preparation of the benzyloxycyclohexyl intermediate, which is then coupled with an imidazoisoindole derivative. Key steps include:
-
Formation of Benzyloxycyclohexyl Intermediate:
Starting Material: Cyclohexanol
Reagents: Benzyl chloride, base (e.g., NaOH)
Conditions: Reflux in an organic solvent (e.g., toluene)
-
Coupling with Imidazoisoindole:
Starting Material: 5H-imidazo[5,1-a]isoindole
Reagents: Grignard reagent or organolithium compound
Conditions: Anhydrous conditions, low temperature
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The imidazoisoindole ring can be reduced under hydrogenation conditions using catalysts like Pd/C.
Substitution: The benzyloxy group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, mild acidic conditions
Reduction: H2 gas, Pd/C catalyst
Properties
IUPAC Name |
2-(5H-imidazo[5,1-a]isoindol-5-yl)-1-(4-phenylmethoxycyclohexyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-25(14-23-21-8-4-5-9-22(21)24-15-26-17-27(23)24)19-10-12-20(13-11-19)29-16-18-6-2-1-3-7-18/h1-9,15,17,19-20,23,25,28H,10-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZYLMZZDLEDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=CC=CC=C3C4=CN=CN24)O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154899 |
Source
|
Record name | 5H-Imidazo[5,1-a]isoindole-5-ethanol, α-[4-(phenylmethoxy)cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007908-35-0 |
Source
|
Record name | 5H-Imidazo[5,1-a]isoindole-5-ethanol, α-[4-(phenylmethoxy)cyclohexyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007908-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Imidazo[5,1-a]isoindole-5-ethanol, α-[4-(phenylmethoxy)cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.